molecular formula C7H5BrF3NO B8017734 3-Amino-5-bromo-4-hydroxybenzotrifluoride

3-Amino-5-bromo-4-hydroxybenzotrifluoride

Cat. No.: B8017734
M. Wt: 256.02 g/mol
InChI Key: JDCXCDZBLATVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-4-hydroxybenzotrifluoride is an organic compound with the molecular formula C7H5BrF3NO It is a derivative of benzotrifluoride, characterized by the presence of amino, bromo, and hydroxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-hydroxybenzotrifluoride typically involves multi-step organic reactions. One common method is the bromination of 4-hydroxybenzotrifluoride, followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and nitration processes, followed by catalytic hydrogenation to reduce the nitro group to an amino group. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-hydroxybenzotrifluoride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution of the bromo group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-5-bromo-4-hydroxybenzotrifluoride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the development of biochemical probes and inhibitors.

    Medicine: The compound is a potential intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-5-bromo-4-hydroxybenzotrifluoride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromobenzotrifluoride: Lacks the hydroxy group, making it less versatile in certain reactions.

    4-Amino-3-bromobenzotrifluoride: The position of the amino and bromo groups is different, affecting its reactivity and applications.

    3-Nitro-5-bromobenzotrifluoride: Contains a nitro group instead of an amino group, leading to different chemical properties and uses.

Uniqueness

3-Amino-5-bromo-4-hydroxybenzotrifluoride is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and applications. The presence of the hydroxy group, in particular, provides additional sites for chemical reactions, enhancing its utility in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

2-amino-6-bromo-4-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-4-1-3(7(9,10)11)2-5(12)6(4)13/h1-2,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCXCDZBLATVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.